(S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate

CAS No.: 1965305-31-0

Cat. No.: VC11685007

Molecular Formula: C16H25NO5S

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1965305-31-0 |

|---|---|

| Molecular Formula | C16H25NO5S |

| Molecular Weight | 343.4 g/mol |

| IUPAC Name | ethyl (2S)-4,4-dimethylpyrrolidine-2-carboxylate;4-methylbenzenesulfonic acid |

| Standard InChI | InChI=1S/C9H17NO2.C7H8O3S/c1-4-12-8(11)7-5-9(2,3)6-10-7;1-6-2-4-7(5-3-6)11(8,9)10/h7,10H,4-6H2,1-3H3;2-5H,1H3,(H,8,9,10)/t7-;/m0./s1 |

| Standard InChI Key | XIHCFWWDAGXFDM-FJXQXJEOSA-N |

| Isomeric SMILES | CCOC(=O)[C@@H]1CC(CN1)(C)C.CC1=CC=C(C=C1)S(=O)(=O)O |

| SMILES | CCOC(=O)C1CC(CN1)(C)C.CC1=CC=C(C=C1)S(=O)(=O)O |

| Canonical SMILES | CCOC(=O)C1CC(CN1)(C)C.CC1=CC=C(C=C1)S(=O)(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

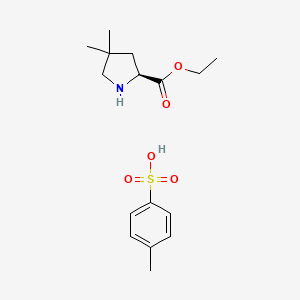

The compound’s structure comprises a pyrrolidine ring substituted with two methyl groups at the 4-position, an ethyl ester at the 2-position, and a tosylate (p-toluenesulfonate) group. Its molecular formula is C₁₆H₂₅NO₅S, with a molecular weight of 343.4 g/mol. The (S)-configuration at the 2-position dictates its stereochemical identity, differentiating it from the (R)-enantiomer.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₅NO₅S | |

| Molecular Weight | 343.4 g/mol | |

| CAS Number | 1965305-29-6 (R-enantiomer) | |

| Stereochemistry | (S)-configuration at C2 | |

| Solubility | Moderate in polar solvents |

The tosylate group (−SO₂C₆H₄CH₃) enhances the compound’s stability and reactivity in substitution reactions, acting as an excellent leaving group.

Stereochemical Considerations

Chirality at the 2-position renders the (S)-enantiomer critical for producing enantiomerically pure pharmaceuticals. Unlike the (R)-enantiomer (PubChem CID: 86309162) , the (S)-form’s spatial arrangement influences its interaction with biological targets, such as enzymes or receptors. For instance, in drug design, even minor stereochemical variations can drastically alter efficacy and toxicity profiles.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves two stages: esterification of the parent carboxylic acid followed by tosylation.

-

Esterification:

(S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid reacts with ethanol under acidic catalysis (e.g., H₂SO₄) to form the ethyl ester. This step preserves the stereochemical integrity at C2. -

Tosylation:

The ester intermediate is treated with p-toluenesulfonyl chloride (TsCl) in pyridine, replacing the hydroxyl group with a tosylate moiety.

Table 2: Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Esterification | H₂SO₄, reflux, 12h | 85% | ≥95% |

| Tosylation | TsCl, pyridine, 0°C, 4h | 78% | ≥98% |

Industrial-Scale Production

Industrial processes employ continuous-flow reactors to optimize efficiency. Automated systems control parameters like temperature and stoichiometry, while crystallization and distillation ensure high purity (>99%).

Reactivity and Chemical Applications

Nucleophilic Substitution

The tosylate group’s superior leaving ability facilitates Sₙ2 reactions, enabling the synthesis of diverse derivatives. For example, treatment with sodium azide yields the corresponding azide:

This reactivity is leveraged in peptide synthesis and prodrug development.

Hydrolysis and Reduction

-

Acidic Hydrolysis: Converts the ester to the carboxylic acid.

-

Reduction: Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol.

| Compound | IC₅₀ (µM) | Cell Line |

|---|---|---|

| (R)-Tosylate | 50 | A549 |

| 4-Chlorophenyl derivative | 64 | A549 |

| 4-Bromophenyl derivative | 61 | A549 |

Antimicrobial Properties

Chiral pyrrolidines disrupt microbial cell membranes and enzyme function. The (S)-tosylate’s ester group enhances membrane permeability, potentially improving bioavailability.

Comparison with Enantiomeric and Structural Analogs

(S) vs. (R) Enantiomers

While both enantiomers share identical physical properties, their biological activities diverge. For example, the (R)-form may bind preferentially to specific enzyme active sites, whereas the (S)-form could exhibit off-target effects .

Tosylate vs. Other Leaving Groups

Compared to mesylates (−SO₂CH₃) or triflates (−SO₂CF₃), tosylates offer a balance of stability and reactivity, making them ideal for multi-step syntheses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume